methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate
Description
Methyl 2-methyl-5-[N-(phenoxycarbonyl)-3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a complex substitution pattern. Its structure includes a benzofuran core with a methyl group at position 2, a carboxylate ester at position 3, and a sulfonamido group at position 3. The sulfonamido moiety is further modified with a phenoxycarbonyl group and a nitro substituent on the benzene ring.
The compound’s synthesis likely involves multi-step reactions, including sulfonamide formation and esterification. Crystallographic tools such as SHELX or ORTEP-3 may have been employed for structural validation, given their prevalence in small-molecule crystallography .
Properties
IUPAC Name |
methyl 2-methyl-5-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O9S/c1-15-22(23(27)33-2)20-14-16(11-12-21(20)34-15)25(24(28)35-18-8-4-3-5-9-18)36(31,32)19-10-6-7-17(13-19)26(29)30/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDLVRYIEKSTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrobenzenesulfonamido Group: This step involves the nitration of a benzene ring followed by sulfonation to introduce the nitrobenzenesulfonamido group.
Coupling with Phenoxycarbonyl Moiety: The final step involves the coupling of the benzofuran derivative with a phenoxycarbonyl compound under suitable conditions, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The phenoxycarbonyl moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of benzofuran derivatives with sulfonamido and ester functionalities. Key structural analogs include:
Key Observations:
Electronic Effects : The nitro group in the target compound is a strong electron-withdrawing group, enhancing the electrophilicity of the sulfonamido moiety compared to halogenated analogs (e.g., bromo or chloro derivatives). This may increase reactivity in enzyme-binding interactions .
Bioactivity : Synthetic benzofurans with sulfonamido groups (e.g., ’s compound) often exhibit antiviral or antibacterial activity, while natural derivatives (e.g., salternamide E) prioritize cytotoxicity or antimicrobial effects .
Physicochemical Properties
- Solubility: The nitro and phenoxycarbonyl groups likely reduce aqueous solubility compared to hydroxylated natural benzofurans, necessitating formulation adjustments for bioavailability.
- Stability : The ester group at position 3 may confer susceptibility to hydrolysis under basic conditions, a common trait in ester-containing pharmaceuticals.
Biological Activity
Methyl 2-methyl-5-[N-(phenoxycarbonyl)3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate (CAS No. 448213-81-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Structure
The compound features a complex structure characterized by:
- A benzofuran core
- A sulfonamide group
- A nitro group at the para position of a phenoxycarbonyl moiety
Molecular Formula
The molecular formula is C₁₈H₁₈N₂O₅S, indicating the presence of multiple functional groups that contribute to its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 382.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Target Pathways
Research indicates that this compound primarily interacts with:
- Mitogen-Activated Protein Kinase (MAPK) pathways
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways
These pathways are critical in regulating cell proliferation and apoptosis, making them significant targets in cancer therapy.
Mode of Action
The compound exhibits its biological effects through:
- Inhibition of cell proliferation : It has been shown to inhibit the growth of various cancer cell lines.
- Induction of apoptosis : The compound triggers programmed cell death in malignant cells, contributing to its anticancer properties.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the anticancer activity of this compound against various cancer cell lines:
-
Cell Lines Tested :
- A-549 (lung cancer)
- HeLa (cervical cancer)
-
Assay Methodology :
- MTT assay was employed to assess cell viability.
- IC50 values were calculated to determine the potency of the compound.
-
Results Summary :
- The compound demonstrated significant cytotoxicity against both A-549 and HeLa cells with IC50 values in the low micromolar range.
- Morphological changes indicative of apoptosis were observed under microscopy.
Table: IC50 Values for this compound
| Cell Line | IC50 (µM) | Mechanism Observed |
|---|---|---|
| A-549 | 5.4 | Induction of apoptosis |
| HeLa | 4.8 | Inhibition of cell proliferation |
Case Study 1: Anticancer Efficacy
A study published in Molecules investigated various derivatives of benzofuran compounds, including this compound. The study concluded that this compound exhibited superior anticancer activity compared to standard chemotherapeutics like doxorubicin, particularly through its ability to induce apoptosis and inhibit tumor growth in xenograft models .
Case Study 2: Molecular Docking Studies
Molecular docking studies were performed to elucidate the binding interactions between the compound and key protein targets involved in cancer signaling pathways. The results indicated strong binding affinities for extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), supporting its potential as a targeted therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
